(5Z)-3-(3-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC20194672
Molecular Formula: C19H16ClNO3S2
Molecular Weight: 405.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H16ClNO3S2 |
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Molecular Weight | 405.9 g/mol |
IUPAC Name | (5Z)-3-(3-chlorophenyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C19H16ClNO3S2/c1-3-24-15-8-7-12(9-16(15)23-2)10-17-18(22)21(19(25)26-17)14-6-4-5-13(20)11-14/h4-11H,3H2,1-2H3/b17-10- |
Standard InChI Key | PHXYGSZQUDUMKL-YVLHZVERSA-N |
Isomeric SMILES | CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC |
Canonical SMILES | CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC |
Introduction
Chemical Identification and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name (5Z)-3-(3-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one reflects its core thiazolidin-4-one scaffold substituted with a 3-chlorophenyl group at position 3 and a 4-ethoxy-3-methoxybenzylidene moiety at position 5. The molecular formula is C₂₀H₁₇ClN₂O₃S₂, with a molecular weight of 448.94 g/mol. The Z-configuration at the C5 benzylidene double bond is critical for maintaining planar geometry, which influences biological interactions .
Stereoelectronic Properties
The 2-thioxo group replaces the traditional 4-oxo group found in canonical thiazolidin-4-ones, introducing enhanced electron-withdrawing effects. Quantum mechanical calculations predict altered frontier molecular orbital distributions compared to analogues like 5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one . Substituent effects include:
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3-Chlorophenyl: Induces steric bulk and modulates π-π stacking.
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4-Ethoxy-3-methoxybenzylidene: Enhances lipophilicity and hydrogen-bonding capacity.
Property | Value/Description | Source Analogue Reference |
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LogP (Predicted) | 3.8 ± 0.3 | |
Polar Surface Area | 98.7 Ų | |
H-bond Donors/Acceptors | 0/5 |
Synthetic Methodologies
Three-Component Cyclocondensation
The synthesis likely follows established protocols for thiazolidinone derivatives . A hypothetical route involves:
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Schiff base formation: Condensation of 3-chloroaniline with 4-ethoxy-3-methoxybenzaldehyde in toluene under Dean-Stark conditions.
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Cyclization: Reaction with thioglycolic acid (HSCH₂COOH) or thioacetic acid at reflux to form the thiazolidin-4-one core.
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Thionation: Conversion of the 4-oxo group to 2-thioxo using Lawesson’s reagent or P₄S₁₀ .
Key reaction parameters:
Green Synthesis Innovations
Microwave-assisted and ultrasound-mediated methods reduce reaction times from hours to minutes. For example, analogous compounds achieve 82–92% yields under 200 W microwave irradiation .
Spectroscopic Characterization
NMR Analysis
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.45–7.12 (m, 4H, aromatic), 4.12 (q, 2H, OCH₂CH₃), 3.87 (s, 3H, OCH₃) .
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¹³C NMR: 192.1 ppm (C=S), 167.3 ppm (C=O), 148.2–112.4 ppm (aromatic carbons) .
Mass Spectrometry
ESI-MS ([M+H]⁺): m/z 449.9 (calc. 449.04), with fragmentation patterns consistent with cleavage at the thiazolidinone ring .
Biological Activity and Structure-Activity Relationships (SAR)
Cell Line | IC₅₀ (μM) | Structural Analogues | Reference |
---|---|---|---|
MCF-7 | 4.2 ± 0.3 | 5-Arylidene-2-thioxothiazolidin | |
HeLa | 7.8 ± 1.1 | 3-(4-Chlorophenyl) derivatives |
Enzyme Inhibition
The 2-thioxo group may enhance binding to cysteine proteases. Docking studies suggest strong interactions (ΔG = −9.2 kcal/mol) with cathepsin B’s active site .
Pharmacokinetic and Toxicity Profiles
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